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CAS No.: 120258-27-7

Cat. No.: B110090

Get Quote

Executive Summary
4-Bromo-2-ethylthiazole (CAS: 112906-20-4) represents a specialized halogenated

heterocyclic scaffold critical to modern drug discovery.[1] Unlike its ubiquitous 4-methyl

analogs, the 4-bromo variant serves as a high-value electrophilic handle for palladium-

catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), enabling the rapid

construction of complex bi-heteroaryl architectures found in oncology and anti-infective

pharmacophores (e.g., epothilone analogs, peptide mimics).

This guide provides a rigorous analysis of its molecular conformation, electronic distribution,

and a field-validated protocol for its regioselective synthesis, designed to ensure high purity

and reproducibility in a research setting.[1]

Molecular Structure & Electronic Anatomy[1]
Electronic Distribution and Reactivity
The thiazole ring is a
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-excessive heteroaromatic system, yet the presence of the electronegative nitrogen (N3)
renders the C2 position naturally acidic and susceptible to nucleophilic attack. However, in 4-
bromo-2-ethylthiazole, the C2 position is blocked by an ethyl group, shifting the reactivity
landscape.

The C4-Bromine Bond: The carbon-bromine bond at position 4 is the defining feature of this

scaffold. While C2-halides are generally more reactive toward nucleophilic aromatic

substitution (

) and metal-halogen exchange, the C4-bromide in this molecule remains robust enough to
survive mild conditions but reactive enough for oxidative addition to Pd(0) species.

Dipole Moment: The vector sum of the ring dipoles (S to N) and the C-Br bond creates a

distinct molecular dipole that influences solubility and binding affinity in protein pockets.

Conformational Dynamics
The ethyl group at C2 introduces a rotational degree of freedom that affects the molecule's

hydrodynamic volume and crystal packing.[1]

Rotational Barrier: The ethyl group (

) rotates around the

bond.

Preferred Conformer: Computational modeling and crystallographic data of similar 2-

alkylthiazoles suggest the ethyl group adopts a conformation where the terminal methyl

group is staggered relative to the ring plane to minimize steric clash with the thiazole sulfur

lone pairs (which have a larger van der Waals radius than the nitrogen lone pair).

Diagram 1: Structural Connectivity & Steric Environment
(Graphviz visualization of the molecular connectivity and key steric interactions)
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Figure 1: Structural Anatomy of 4-Bromo-2-ethylthiazole
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Synthetic Architecture: Regioselective Protocols
Synthesizing 4-bromo-2-ethylthiazole presents a regioselectivity challenge. Direct

bromination of 2-ethylthiazole often yields the thermodynamically stable 5-bromo isomer.[1]

Therefore, the most reliable "drug-grade" synthesis utilizes Regioselective Metal-Halogen

Exchange/Negishi Coupling starting from 2,4-dibromothiazole.

The Logic of Regioselectivity
2,4-Dibromothiazole possesses two halogenated sites.[1] The C2-Br bond is significantly more

chemically labile toward metal insertion (Li or Mg) than the C4-Br bond due to the inductive

effect of the adjacent nitrogen. This allows for selective functionalization at C2 while leaving the

C4-bromide intact.[1]

Validated Protocol: Negishi Cross-Coupling
Objective: Selective installation of the ethyl group at C2.[1]

Reagents:

Substrate: 2,4-Dibromothiazole (1.0 eq)

Organometallic: Ethylzinc bromide (EtZnBr) (1.2 eq, 0.5 M in THF)

Catalyst:
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(5 mol%)

Solvent: Anhydrous THF

Step-by-Step Workflow:

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dibromothiazole

in anhydrous THF. Add

and stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating
catalyst solvation.

Reagent Addition: Cool the reaction mixture to 0°C. Add the EtZnBr solution dropwise via

syringe pump over 20 minutes. Note: Slow addition prevents exotherms that could promote

non-selective coupling.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via

TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product (

).

Quench & Workup: Quench with saturated aqueous

. Extract with diethyl ether (3x).[1] Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography on silica gel.

Yield Expectation: 75-85% isolated yield.

Diagram 2: Regioselective Synthesis Pathway
(Flowchart demonstrating the selective C2-functionalization)
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Figure 2: Regioselective Negishi Coupling Strategy
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Application in Drug Design: The C4-Handle
Once synthesized, 4-bromo-2-ethylthiazole acts as a linchpin for fragment-based drug

discovery.[1] The C4 position is sterically accessible and electronically primed for Suzuki-

Miyaura coupling to attach aryl or heteroaryl groups, forming bi-aryl scaffolds common in

kinase inhibitors.[1]

Suzuki-Miyaura Coupling Protocol
Mechanism: The catalytic cycle involves Oxidative Addition of the C4-Br bond to Pd(0),

followed by Transmetalation with a boronic acid, and finally Reductive Elimination.

Key Optimization Parameter:

Base Selection: Use mild bases like

or

rather than strong alkoxides to prevent deprotonation of the ethyl side chain or ring opening.
[1]

Ligand: Phosphine ligands with wide bite angles (e.g., XPhos, SPhos) enhance the oxidative

addition of the electron-rich thiazole bromide.

Diagram 3: Catalytic Cycle for Downstream Functionalization
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Figure 3: Suzuki-Miyaura Cycle for C4-Functionalization
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Physicochemical Data Summary
Property Value Relevance

Molecular Formula Stoichiometry calculations

Molecular Weight 192.08 g/mol
Mass spectrometry (M+ and

M+2 peaks)

Boiling Point ~85-90°C (at 10 mmHg)
Purification via vacuum

distillation

Density ~1.55 g/cm³
Solvent extraction layer

separation

LogP (Predicted) 2.1
Lipophilicity estimation for

ADME

NMR Marker (

H)
7.20 (s, 1H, C5-H)

Diagnostic peak for C4-

substitution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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